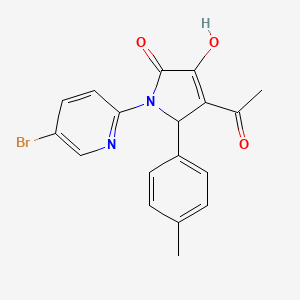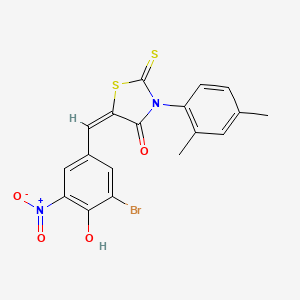
N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine, also known as Bupropion, is a medication that is commonly used to treat depression and help people quit smoking. It is a unique antidepressant that works by blocking the reuptake of dopamine and norepinephrine in the brain. Bupropion is also used as a treatment for attention deficit hyperactivity disorder (ADHD) and seasonal affective disorder (SAD).
Mécanisme D'action
N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression and ADHD. This compound also has mild effects on serotonin reuptake, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and increase focus and attention. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine in lab experiments is that it has a well-established mechanism of action and has been extensively studied in both animal and human models. This compound is also relatively easy to administer and has a low risk of side effects. However, one limitation is that this compound may not be effective for all individuals, and its effects may vary depending on the specific disorder being treated.
Orientations Futures
There are several future directions for the study of N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine. One area of research is the development of new formulations of this compound that may be more effective or have fewer side effects. Another area of research is the investigation of this compound's potential use in the treatment of other psychiatric disorders, such as anxiety disorders and bipolar disorder. Finally, research is needed to better understand the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with butylamine to form 2,3-dimethylphenoxybutylamine. This intermediate is then reacted with 1-chloropentane to form this compound. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-butyl-5-(2,3-dimethylphenoxy)-1-pentanamine has been extensively studied in the field of psychiatry and neuroscience. It has been shown to be an effective treatment for depression, ADHD, and SAD. This compound has also been studied as a potential treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. In addition, this compound is being investigated for its potential use in the treatment of obesity and neuropathic pain.
Propriétés
IUPAC Name |
N-butyl-5-(2,3-dimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-12-18-13-7-6-8-14-19-17-11-9-10-15(2)16(17)3/h9-11,18H,4-8,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXFXGAOTYIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B5163584.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)


![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)

![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)
